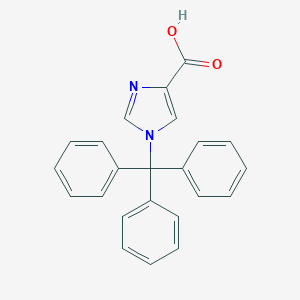

1-Trityl-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-tritylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQHMXJCLHSYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441910 | |

| Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191103-80-7 | |

| Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Trityl-1H-imidazole-4-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-Trityl-1H-imidazole-4-carboxylic acid, a key intermediate in the development of various biologically active molecules.[1][2] The strategic use of the trityl protecting group is central to the successful synthesis, offering steric hindrance and selective, acid-labile removal.[3] This document details a robust synthetic protocol, from the selection of starting materials to the final purification of the target compound. Furthermore, a comprehensive analysis of the characterization techniques required to confirm the structure, purity, and identity of this compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, providing both theoretical understanding and practical, field-proven methodologies.

Introduction

Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and pharmaceuticals.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many drug candidates. The synthesis of substituted imidazoles, therefore, is of significant interest to the drug development community. This compound serves as a versatile building block, with the carboxylic acid moiety providing a handle for further chemical modifications, while the trityl group protects the imidazole nitrogen, directing reactions to other positions on the ring.

The choice of the trityl (triphenylmethyl) group as a protecting agent is a strategic one. Its considerable steric bulk shields the N-1 position of the imidazole ring from unwanted reactions.[3] Crucially, the trityl group is readily cleaved under mild acidic conditions, a property that allows for its selective removal without disturbing other sensitive functionalities within a complex molecule. This orthogonality is a cornerstone of modern multi-step organic synthesis.

This guide will first elucidate the synthetic pathway to this compound, followed by a detailed examination of the analytical methods used to verify its successful synthesis and purity.

Synthesis Methodology

The synthesis of this compound is typically achieved through the direct N-tritylation of imidazole-4-carboxylic acid. This straightforward approach offers high yields and operational simplicity.

Reaction Scheme

Caption: Step-by-step experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The described synthetic protocol is robust and high-yielding, and the comprehensive characterization data provides a clear roadmap for researchers to verify the successful synthesis of this important building block. The strategic use of the trityl protecting group is highlighted as a key element in the synthetic design, enabling the selective functionalization of the imidazole scaffold. This guide serves as a valuable resource for scientists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110.

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

- Prajapati, N., & Sharma, S. (2014). Trisubstituted Imidazole Synthesis: A Review. Current Organic Synthesis, 11(3), 368-384.

-

Semantic Scholar. (n.d.). Synthesis and characterization of imidazole substituted trityl radicals and its optical properties. Retrieved from [Link]

-

LookChem. (n.d.). Cas 191103-80-7,this compound. Retrieved from [Link]

- Lu, Y., & Liu, Y. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 785.

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

- Bhat, G. A., & Shalla, A. H. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research in Chemical Science, 4(7), 1-11.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

-

YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Physicochemical properties of 1-Trityl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Trityl-1H-imidazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bulky, lipophilic trityl (triphenylmethyl) protecting group on an imidazole-4-carboxylic acid core, imparts a unique combination of physicochemical properties that are critical for its application in the synthesis of complex, biologically active molecules.[2] This guide provides a comprehensive analysis of these properties, offering both established data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for researchers in drug discovery, enabling the optimization of solubility, permeability, and ultimately, the bioavailability of derivative compounds.

This document is structured to provide a logical progression from the molecule's fundamental identity to in-depth experimental considerations for its key physicochemical parameters, including acidity (pKa), lipophilicity (LogP), solubility, and solid-state characteristics.

Molecular Identity and Structural Properties

The foundational attributes of a compound dictate its behavior in both chemical and biological systems. The key identifiers and computed properties for this compound are summarized below.

Chemical Structure:

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 191103-80-7 | [3][4] |

| Molecular Formula | C₂₃H₁₈N₂O₂ | [3][4][5] |

| Molecular Weight | 354.4 g/mol | [3][4][5] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |

| Computed LogP | 4.4215 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 5 |[3] |

Synthesis Overview

The compound is typically prepared via the protection of 1H-Imidazole-4-carboxylic acid with trityl chloride. This reaction leverages the nucleophilicity of the imidazole nitrogen to displace the chloride from the trityl group.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis is adapted from procedures reported in medicinal chemistry literature.[5]

-

Reagent Preparation: To a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL), add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol).

-

Reaction Initiation: Add trityl chloride (1.35 g, 4.9 mmol) to the solution.

-

Reaction Execution: Stir the mixture at room temperature overnight to ensure complete reaction.

-

Work-up: Add water and ethyl acetate (EtOAc). Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the solution and evaporate the solvent under reduced pressure. The resulting oil is triturated with ethyl acetate to yield this compound as a white solid (1.5 g, 95% yield).[5]

Caption: Workflow for the synthesis of this compound.

Physicochemical Parameter Analysis

A thorough understanding of a compound's physicochemical properties is a cornerstone of rational drug design and development. These parameters influence everything from reaction kinetics to pharmacokinetics.

Acidity (pKa)

Scientific Insight: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates, pKa influences solubility, absorption, distribution, and target binding.[6] Molecules with pKa values near physiological pH (approx. 7.4) can exhibit significant changes in charge state within the body, affecting their ability to cross biological membranes.

Potentiometric titration is a highly reliable method for determining pKa values.[6][7] The process involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.

-

System Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[7]

-

Sample Preparation: Prepare a 1 mM solution of the compound. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[8]

-

Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Maintain a constant ionic strength using 0.15 M potassium chloride (KCl).[6][7]

-

Acidic Titration: Make the solution acidic (pH 1.8-2.0) with 0.1 M hydrochloric acid (HCl).[6][7]

-

Titration Execution: Titrate the solution by adding small, precise increments of 0.1 M sodium hydroxide (NaOH) until the pH reaches approximately 12.5 and stabilizes.[6][7] Continuously record the pH after each addition, ensuring the signal drift is less than 0.01 pH units per minute.[6]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The inflection points on the resulting titration curve correspond to the pKa values of the ionizable functional groups.[6]

-

Validation: Perform the titration a minimum of three times to ensure reproducibility and calculate the average pKa values and standard deviations.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Scientific Insight: Lipophilicity, the affinity of a molecule for a non-polar environment, is a key determinant of its pharmacokinetic (ADME) profile.[9] The partition coefficient (P), expressed as its logarithm (LogP), measures the equilibrium distribution of a neutral compound between an immiscible lipid (n-octanol) and aqueous phase.[10][11] For orally administered drugs, a LogP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[11]

Data: The calculated LogP for this compound is 4.4215, indicating significant lipophilicity, largely due to the trityl group.[3] This high value suggests the compound will favor lipid environments, potentially leading to good membrane permeability but also posing challenges with aqueous solubility.

The shake-flask method is the "gold standard" for experimental LogP determination due to its direct measurement of the partition coefficient.[10]

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in the pre-saturated n-octanol or a 50/50 mixture of the two phases.[12]

-

Partitioning: Place a known volume of the two phases in a flask. Add the compound stock solution. Shake the flask vigorously to facilitate partitioning until equilibrium is reached (typically for several hours).[9]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.[12]

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[11]

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Scientific Insight: Aqueous solubility is a fundamental property that profoundly impacts drug absorption and bioavailability.[13] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which is a major cause of failure in drug development.[14]

Data: The compound is predicted to have low solubility in water due to its large, non-polar trityl group.[15] Conversely, it is expected to be soluble in common organic solvents like dichloromethane and chloroform.[15]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the benchmark measurement.[16] The shake-flask method is commonly employed.[17][18]

-

System Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter plate) or high-speed centrifugation.[14][17]

-

Sample Analysis: Transfer the clear filtrate (the saturated solution) to a new plate or vial.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS, comparing against a standard calibration curve.[16]

Caption: Workflow for thermodynamic aqueous solubility determination.

Crystal Structure

Scientific Insight: Single-crystal X-ray diffraction (SC-XRD) provides the unambiguous, three-dimensional atomic structure of a molecule.[19][20] This information is invaluable for confirming chemical identity, understanding intermolecular interactions (crystal packing), identifying potential polymorphs, and providing a basis for structure-based drug design.

Data: A specific crystal structure for this compound has not been deposited in public databases like the Cambridge Structural Database (CSD). Experimental determination is required.

Obtaining a high-quality crystal is often the most challenging step in this process.[21]

-

Crystallization: Grow single crystals of the compound. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened. The ideal crystal should be at least 20-100 µm in all dimensions, with no visible cracks or imperfections.[19][21][22]

-

Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A stream of monochromatic X-rays is directed at the crystal, which diffracts the beam into a unique pattern of reflections.[22] The angles and intensities of these diffracted spots are recorded by a detector as the crystal is rotated.[21] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[22] An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.[22]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Chemical Stability

While stable under normal storage conditions (room temperature, protected from light and moisture), the structure of this compound suggests potential liabilities under extreme pH conditions.

-

Acidic Conditions: The trityl group is known to be labile in strong acidic environments. Protonation can lead to cleavage of the carbon-nitrogen bond, deprotecting the imidazole ring.

-

Basic Conditions: In a strong alkali environment, the imidazole ring itself may be susceptible to degradation or ring-opening reactions.[15]

Therefore, storage and handling of this compound should avoid strongly acidic or basic conditions to maintain its structural integrity.

Conclusion

This compound is a molecule defined by its high lipophilicity and anticipated low aqueous solubility, properties dominated by the bulky trityl group. Its acidic carboxylic acid and basic imidazole functionalities suggest a complex, pH-dependent behavior in aqueous media. This guide has outlined the key physicochemical properties critical to its use in research and development and has provided authoritative, field-tested protocols for their empirical determination. By applying these methodologies, researchers can gain a comprehensive understanding of this compound, enabling its effective use in the synthesis of novel chemical entities and facilitating the journey of drug discovery.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Quinoline. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]

-

Bio-protocol. pKa Determination. Available at: [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

-

Trajkovska, F., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Maced. pharm. bull., 63 (2) 21 – 27 (2017). Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available at: [Link]

-

Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry; Vol. 25, No. 3 (2013), 1275-1278. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

-

ResearchGate. Determination of pK(a) values of basic new drug substances by CE. (2025-08-05). Available at: [Link]

-

lookchem. Cas 191103-80-7,this compound. Available at: [Link]

Sources

- 1. Cas 191103-80-7,this compound | lookchem [lookchem.com]

- 2. This compound | 191103-80-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 20. rigaku.com [rigaku.com]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to 1-Trityl-1H-imidazole-4-carboxylic acid: A Cornerstone Building Block in Modern Drug Discovery

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. However, its synthetic manipulation requires a nuanced approach, particularly concerning the protection of its reactive nitrogen atoms. This technical guide provides an in-depth exploration of 1-Trityl-1H-imidazole-4-carboxylic acid, a versatile building block that masterfully addresses these challenges. We will dissect its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. This document serves as a practical manual for leveraging this key intermediate to accelerate the discovery of novel, complex, and biologically active molecules.

The Strategic Advantage: Why this compound?

In the intricate chess game of multi-step organic synthesis, every move—and every building block—counts. The selection of starting materials can dictate the efficiency, yield, and ultimate success of a drug discovery campaign. This compound presents a trifecta of strategic advantages that make it an indispensable tool for the medicinal chemist.

-

The Imidazole Core: The imidazole ring is a five-membered heterocycle of immense biological significance, acting as a proton donor/acceptor and a coordination ligand in enzymatic processes[1]. Its presence in a molecule can significantly influence pharmacodynamic and pharmacokinetic properties.

-

The Trityl Protecting Group: The triphenylmethyl (Trityl) group is more than just a placeholder. Its significant steric bulk provides robust protection for the N-1 position of the imidazole ring, preventing unwanted side reactions. Crucially, it is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions without disturbing other sensitive functional groups—a principle known as orthogonal protection[2]. This allows for precise, sequential molecular construction.

-

The Carboxylic Acid Handle: The carboxylic acid at the C-4 position is a highly versatile functional group. It is a key pharmacophoric element in over 450 approved drugs, often engaging in vital interactions with biological targets[3]. Synthetically, it serves as a reliable anchor point for a vast array of chemical transformations, most notably the formation of stable amide bonds, which are present in over 25% of all known drugs[1].

This unique combination of a biologically relevant core, a sterically demanding and selectively removable protecting group, and a versatile synthetic handle makes this compound a powerful starting point for building complex, drug-like molecules[4].

Synthesis and Physicochemical Properties

The reliable and high-yielding synthesis of this building block is paramount for its practical application. The established protocol involves the direct N-alkylation of 1H-Imidazole-4-carboxylic acid with trityl chloride.

Experimental Protocol: Synthesis of this compound

Rationale: This procedure utilizes a polar aprotic solvent (DMF) to dissolve the starting materials and a base (pyridine) to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous workup is designed to remove the solvents and any remaining water-soluble impurities, while trituration with ethyl acetate purifies the final product.

Step-by-Step Methodology:

-

To a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL), add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol).

-

Add trityl chloride (1.35 g, 4.9 mmol) to the stirring solution.

-

Allow the reaction mixture to stir at room temperature overnight to ensure complete reaction.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).

-

Separate the organic layer. Extract the aqueous layer twice more with fresh portions of EtOAc (2 x 50 mL).

-

Combine all organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

-

Triturate the resulting oil with EtOAc to induce precipitation, affording the title compound as a white solid (1.5 g, 95% yield)[5].

Synthesis Workflow Diagram

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 1-Trityl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic properties and synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid, a key intermediate in the development of various biologically active molecules.[1][2] With full editorial control, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of results, ensuring scientific integrity and trustworthiness for professionals in the field.

Compound Overview and Significance

This compound (CAS No. 191103-80-7) is a heterocyclic compound with a molecular weight of 354.4 g/mol and the chemical formula C₂₃H₁₈N₂O₂.[3][4] Its structure features a bulky trityl (triphenylmethyl) protecting group attached to an imidazole ring, which is further functionalized with a carboxylic acid group. The trityl group is a common protecting group for nitrogen atoms in heterocycles, as it can be introduced and removed under specific conditions, making this compound a valuable building block in multi-step organic synthesis. It has been utilized as a reactant in the synthesis of inhibitors, such as those for spiro[indole-3,2''-pyrrolidin]-2(1H)-one based compounds.[1]

Synthesis Protocol

The synthesis of this compound is a straightforward procedure involving the protection of 1H-Imidazole-4-carboxylic acid with trityl chloride. The following protocol is adapted from established literature.[5]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, combine 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

-

Solvent Addition: Add a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL) to the reactants.

-

Reaction: Stir the mixture overnight at room temperature.

-

Workup - Quenching and Extraction: Add water and ethyl acetate (EtOAc) to the reaction mixture. Separate the organic and aqueous layers. Extract the aqueous layer twice with 50 mL portions of EtOAc.

-

Workup - Washing and Drying: Combine all organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain an oil.

-

Purification: Triturate the resulting oil with EtOAc to precipitate the product.

-

Final Product: Collect the white solid by filtration to afford this compound (1.5 g, 95% yield).[5]

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.40 | br. s. | 1H | Carboxylic acid OH |

| 7.42 | t | 9H | meta & para-H of Trityl |

| 7.17-7.35 | m | 2H | Imidazole H-2 & H-5 |

| 7.10 | d | 6H | ortho-H of Trityl |

Interpretation:

-

12.40 ppm (br. s., 1H): The broad singlet far downfield is characteristic of a carboxylic acid proton due to significant deshielding and hydrogen bonding effects.

-

7.42 ppm (t, 9H): This triplet corresponds to the nine protons on the meta and para positions of the three phenyl rings of the trityl group. Their similar electronic environments cause their signals to overlap.

-

7.17-7.35 ppm (m, 2H): This multiplet represents the two protons on the imidazole ring. The exact assignment of H-2 and H-5 can be complex without further 2D NMR studies, but they reside in this aromatic region.[6]

-

7.10 ppm (d, 6H): This doublet corresponds to the six ortho protons of the trityl group's phenyl rings.

Caption: Molecular Structure for NMR Assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Data: MS: m/z 111 (M-243)[5]

Interpretation:

The reported mass spectrum shows a significant fragment at a mass-to-charge ratio (m/z) of 111. This corresponds to the loss of a fragment with a mass of 243 Da from the molecular ion. The molecular weight of the compound is 354.4 g/mol .[3] The fragment lost (354 - 111 = 243) corresponds precisely to the mass of the trityl cation (C₁₉H₁₅⁺), which is a very stable carbocation. This is the most characteristic fragmentation pathway for this molecule. The base peak is often the trityl cation itself at m/z 243, while the fragment at m/z 111 represents the remaining imidazole-4-carboxylic acid radical cation.

Proposed Fragmentation Pathway:

Caption: Primary fragmentation pathway in Mass Spectrometry.

Infrared (IR) Spectroscopy (Predicted)

While specific experimental IR data was not found, the characteristic absorption bands can be reliably predicted based on the functional groups present in the molecule.[7][8][9]

Table 2: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch (aromatic) | Phenyl & Imidazole Rings |

| 1760-1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch (in-ring) | Phenyl & Imidazole Rings |

| 1440-1395 | O-H bend | Carboxylic Acid |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 900-675 | C-H out-of-plane bend (aromatic) | Phenyl Rings |

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption is expected in this region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

-

C=O Stretch (1760-1710 cm⁻¹): A strong, sharp peak is anticipated here, corresponding to the carbonyl group of the carboxylic acid. Its exact position can indicate the extent of hydrogen bonding.[9]

-

Aromatic Stretches: Multiple sharp bands are expected for the C-H stretches of the aromatic rings (around 3050 cm⁻¹) and the C=C in-ring vibrations (1600-1450 cm⁻¹).[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted chemical shifts for the carbon atoms are based on typical values for similar functional groups.[9][10][11]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Carboxylic Acid (C=O) | 165-185 |

| Trityl Quaternary Carbon (C-(Ph)₃) | 75-85 |

| Imidazole C2 | 135-145 |

| Imidazole C4 | 130-140 |

| Imidazole C5 | 115-125 |

| Trityl ipso-C | 140-150 |

| Trityl ortho, meta, para-C | 125-130 |

Interpretation:

-

Carbonyl Carbon (165-185 ppm): The carboxylic acid carbon is expected to be the most downfield signal.[9]

-

Trityl and Imidazole Carbons: The various sp² hybridized carbons of the trityl and imidazole rings would appear in the aromatic region (115-150 ppm).

-

Trityl Quaternary Carbon (75-85 ppm): The sp³ hybridized central carbon of the trityl group would appear significantly upfield compared to the aromatic carbons.

Conclusion

The spectroscopic data for this compound are consistent with its molecular structure. The ¹H NMR and Mass Spectrometry data provide clear evidence for the presence of both the trityl protecting group and the imidazole-4-carboxylic acid core. This guide serves as a foundational resource for researchers utilizing this compound, offering validated synthetic protocols and a detailed framework for spectroscopic analysis and interpretation.

References

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 191103-80-7, this compound. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole. Retrieved from [Link]

-

SpringerLink. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

ScienceDirect. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. This compound | 191103-80-7 [chemicalbook.com]

- 2. Cas 191103-80-7,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to 1-Trityl-1H-imidazole-4-carboxylic Acid (CAS 191103-80-7): A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Protected Imidazole Scaffold

In the landscape of modern medicinal chemistry, the imidazole ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] However, the reactivity of the imidazole nitrogen atoms can complicate synthetic routes to complex, multi-substituted derivatives. This guide focuses on 1-Trityl-1H-imidazole-4-carboxylic acid (CAS 191103-80-7), a strategically designed intermediate where the bulky trityl group serves as a protective shield for one of the imidazole nitrogens. This protection allows for selective functionalization at other positions of the imidazole ring, making it a valuable building block in the synthesis of intricate, biologically active molecules.[3] Its primary utility lies in providing a stable and reactive platform for constructing advanced pharmaceutical candidates, most notably in the realm of oncology.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis and for ensuring its quality. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 191103-80-7 | [4][5] |

| Molecular Formula | C₂₃H₁₈N₂O₂ | [5] |

| Molecular Weight | 354.40 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [7] |

| Storage | Store in a dry, room-temperature environment | [7] |

| SMILES | O=C(O)c1cn(cn1)C(c2ccccc2)(c3ccccc3)c4ccccc4 | [8] |

| InChI Key | UQQHMXJCLHSYRV-UHFFFAOYSA-N | [6] |

Core Application: A Linchpin in the Synthesis of MDM2-p53 Inhibitors

The most significant application of this compound and its close derivatives, such as the corresponding aldehyde, is in the synthesis of potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[4] The p53 protein is a crucial tumor suppressor, and its inactivation by the oncoprotein MDM2 is a common event in many cancers. Small molecules that can block this interaction are of high interest as potential cancer therapeutics.[9]

The trityl-protected imidazole moiety serves as a key structural element in a class of highly effective spiro[indole-pyrrolidine] based MDM2 inhibitors.[3] The imidazole ring in the final compound often forms critical interactions within the p53-binding pocket of the MDM2 protein. The synthetic strategy leverages the stability of the trityl-protected imidazole core, allowing for the construction of the complex spirocyclic system. The trityl group is typically removed in a later stage of the synthesis under acidic conditions.

Caption: Synthetic utility in MDM2-p53 inhibitor synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.[6]

Materials:

-

1H-Imidazole-4-carboxylic acid

-

Trityl chloride

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of DMF (30 mL) and pyridine (15 mL), add 1H-imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

-

Stir the reaction mixture overnight at room temperature.

-

Add water and EtOAc to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with EtOAc (2 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Triturate the resulting oil with EtOAc to afford this compound as a white solid (yield: 1.5 g, 95%).

Exemplary Use in the Synthesis of a Spiro[indole-pyrrolidine] MDM2 Inhibitor Precursor

The following is a representative protocol for a key step in the synthesis of spiro[indole-pyrrolidine] MDM2 inhibitors, demonstrating the utility of the aldehyde derivative of the title compound. This protocol is based on synthetic strategies outlined in the literature for similar compounds.

Materials:

-

1-Trityl-1H-imidazole-4-carboxaldehyde

-

Isatin derivative

-

Amino acid (e.g., sarcosine)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

A mixture of an isatin derivative (1.0 eq), an amino acid such as sarcosine (1.2 eq), and 1-Trityl-1H-imidazole-4-carboxaldehyde (1.1 eq) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product, a spiro[indole-pyrrolidine] derivative, is purified by column chromatography on silica gel.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.[1][7]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 220 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the synthesized compound. The expected chemical shifts in DMSO-d₆ are:[6]

-

δ 12.40 (br. s., 1H): Carboxylic acid proton (-COOH)

-

δ 7.42 (t, 9H): Protons of the trityl group

-

δ 7.17-7.35 (m, 2H): Imidazole protons

-

δ 7.10 (d, 6H): Protons of the trityl group

Safety and Handling

While comprehensive toxicity data is not available, standard laboratory safety precautions should be observed when handling this compound. It is intended for research use only.[6]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a testament to the power of strategic molecular design in synthetic chemistry. By masking a reactive site, it unlocks the potential to build complex, high-value molecules that would be challenging to synthesize otherwise. Its role as a key intermediate in the development of MDM2-p53 inhibitors highlights its importance to the field of drug discovery and underscores the ongoing need for well-characterized, reliable building blocks for the synthesis of next-generation therapeutics.

References

-

Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. PubMed. (2019-01-08). Available from: [Link]

-

United States Patent (19). Googleapis.com. Available from: [Link]

-

1H-Imidazole-4-carboxylic acid. SIELC Technologies. (2018-02-16). Available from: [Link]

-

WO 2009/071584 A1. Googleapis.com. (2009-06-11). Available from: [Link]

- US3767668A - Process for the production of n-trityl-imidazoles. Google Patents.

-

A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

-

Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. ResearchGate. (2025-10-17). Available from: [Link]

-

Regioselective Synthesis of Biologically Important Scaffold Spiro [Indole- Perimidines]: An Antitumor Agents. Bentham Science Publisher. Available from: [Link]

- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. Google Patents.

-

Development and optimization of spiro[3H-indole-3-2′-pyrrolidin]-2(1H)-ones MDM2 inhibitors. ResearchGate. Available from: [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022-04-28). Available from: [Link]

-

Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. Available from: [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. (2022-10). Available from: [Link]

-

This compound. BIOGEN Científica. Available from: [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. (2022-10). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 191103-80-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 9. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Trityl-1H-imidazole-4-carboxylic Acid in the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif in drug design.[1] This guide provides an in-depth exploration of 1-Trityl-1H-imidazole-4-carboxylic acid, a versatile and strategically designed building block for the synthesis of novel heterocyclic compounds. We will delve into the rationale behind its design, its synthesis, and its application in constructing diverse molecular architectures, with a focus on field-proven protocols and the causality behind experimental choices.

The Core Building Block: Understanding this compound

The utility of this reagent stems from the clever combination of a reactive carboxylic acid handle and a sterically bulky, acid-labile protecting group on the imidazole ring. This design allows for selective reactions at the C4 position while preventing unwanted side reactions at the imidazole nitrogens.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 191103-80-7 | [3][4] |

| Molecular Formula | C₂₃H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 354.4 g/mol | [3][5] |

| Appearance | White solid | [6] |

| Purity | Typically ≥98% | [4] |

The Strategic Role of the Trityl (Triphenylmethyl) Group

The choice of the trityl group is not arbitrary; it is a strategic decision that imparts significant advantages in multi-step synthesis.[7]

-

Acid Lability: The N-trityl bond is highly sensitive to acidic conditions and can be readily cleaved with reagents like trifluoroacetic acid (TFA).[7][8] This is driven by the formation of the stable trityl cation.

-

Orthogonal Stability: The group is robust under basic and neutral conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without premature deprotection.[7]

-

Steric Hindrance: The three bulky phenyl rings provide significant steric shielding around the protected nitrogen, which can direct the regioselectivity of certain reactions and influence the conformation of the molecule.[7]

This combination of properties makes the trityl group an excellent choice for protecting the imidazole nitrogen, especially when compared to other groups like Boc, which may require harsher cleavage conditions.[9]

Synthesis of the Core Reagent

The preparation of this compound is a straightforward and high-yielding process. The protocol described below is based on established literature procedures.

Experimental Protocol: Synthesis of this compound[5]

-

Objective: To protect the nitrogen of 1H-Imidazole-4-carboxylic acid with a trityl group.

-

Reagents & Materials:

-

1H-Imidazole-4-carboxylic acid (1.0 eq)

-

Trityl chloride (1.1 eq)

-

Dimethylformamide (DMF)

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

To a solution of DMF and pyridine (2:1 ratio), add 1H-Imidazole-4-carboxylic acid (1.0 eq) and trityl chloride (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC), quench the reaction by adding water and ethyl acetate.

-

Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting oil is triturated with ethyl acetate to precipitate the product.

-

Filter the solid and dry under vacuum to afford the title compound as a white solid.

-

-

Self-Validation:

Application in Novel Heterocyclic Compound Synthesis

The primary utility of this compound is as a scaffold for building more complex molecules, most commonly through amide bond formation. This approach is a cornerstone of medicinal chemistry, as the resulting carboxamide group is a bioisostere for other functional groups and a key structural element in over 25% of known drugs.[10]

Core Application: Amide Coupling Reactions

The carboxylic acid moiety serves as a versatile handle for coupling with a vast library of primary and secondary amines, leading to diverse amide derivatives. This reaction is fundamental in constructing inhibitors and other biologically active compounds.[11][12]

// Nodes Start [label="1-Trityl-1H-imidazole-\n4-carboxylic acid", fillcolor="#F1F3F4"]; Amine [label="Primary or Secondary\nAmine (R-NH₂)", fillcolor="#F1F3F4"]; Coupling [label="Amide Coupling\n(e.g., EDC, HOBt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Protected Heterocyclic\nAmide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Acidic Deprotection\n(e.g., TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Heterocyclic\nCompound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Amine -> Coupling; Coupling -> Intermediate [label="Forms amide bond"]; Intermediate -> Deprotection [label="Removes Trityl group"]; Deprotection -> Final; }

Caption: General workflow for synthesizing heterocyclic amides.

Causality Behind Experimental Choices: Selecting the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally unfavorable.[13] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.

| Coupling Reagent System | Mechanism of Action & Rationale | Common Solvents |

| EDC / HOBt | EDC (a carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this highly reactive species to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[13][14] | DCM, DMF, MeCN |

| HATU / DIPEA | HATU is a uronium/aminium-based reagent that forms a highly reactive OAt-ester. DIPEA (a non-nucleophilic base) is required to neutralize the acid formed during the reaction. This system is known for its high efficiency, even with sterically hindered or electron-deficient amines.[14] | DMF, NMP |

| Acyl Chloride Method | The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is then reacted with the amine in the presence of a base (e.g., pyridine, Et₃N). This is a robust method but can be harsh for sensitive substrates.[13] | DCM, THF |

Experimental Protocol: General Amide Coupling using EDC/HOBt

-

Objective: To couple this compound with a generic amine.

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

-

HOBt (1-Hydroxybenzotriazole, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 2.0 eq, optional but recommended)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with an appropriate organic solvent (e.g., EtOAc or DCM) and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired amide.

-

-

Self-Validation:

-

Monitoring: The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot (the amide product) on TLC.

-

Characterization: Successful coupling can be confirmed by ¹H NMR (appearance of new signals corresponding to the amine fragment and an amide NH proton, if applicable) and Mass Spectrometry (observation of the correct molecular ion peak for the coupled product).

-

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Final Step: Trityl Group Deprotection

The final step in many synthetic sequences is the removal of the trityl group to unmask the imidazole nitrogen. This is typically achieved under mild acidic conditions, which preserves most other functional groups.

Experimental Protocol: N-Trityl Deprotection[8][12]

-

Objective: To cleave the N-trityl bond and liberate the imidazole.

-

Reagents & Materials:

-

N-Trityl protected compound (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS, optional scavenger)

-

-

Step-by-Step Procedure:

-

Dissolve the N-Trityl protected compound in DCM.

-

Add TIS (1-2 eq) as a scavenger to capture the released trityl cation, preventing potential side reactions.

-

Add TFA (typically 10-50% v/v in DCM) to the solution. The optimal concentration depends on the substrate's sensitivity.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The crude product can be purified by precipitation, crystallization, or preparative HPLC.

-

-

Self-Validation:

-

Monitoring: A significant shift to a more polar spot on TLC indicates the removal of the large, nonpolar trityl group.

-

Characterization: The disappearance of the characteristic trityl proton signals (~7.1-7.4 ppm) in the ¹H NMR spectrum is a definitive indicator of successful deprotection. Mass spectrometry will show a mass loss corresponding to the trityl group (243 Da).

-

Field-Proven Insights & Troubleshooting

-

Incomplete Amide Coupling: If a coupling reaction stalls, especially with electron-deficient or sterically hindered amines, switching to a more powerful coupling reagent like HATU is advisable.[14] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.

-

Side Reactions during Deprotection: The highly reactive trityl cation generated during deprotection can sometimes re-attach to electron-rich aromatic systems in the molecule. The inclusion of a scavenger like triisopropylsilane (TIS) or ethanedithiol (EDT) is crucial to intercept the cation and prevent these side reactions.

-

Solubility Issues: this compound and its derivatives can have limited solubility in some common organic solvents. DMF is often a good choice for coupling reactions involving poorly soluble substrates.

Conclusion

This compound is a masterfully designed building block that provides a reliable and efficient entry point into a vast chemical space of novel imidazole-containing heterocycles. Its strategic use of a robust yet easily removable protecting group, combined with a versatile carboxylic acid handle, allows researchers to focus on creative molecular design. By understanding the principles of its synthesis, the rationale behind amide coupling methodologies, and the nuances of its deprotection, scientists in drug discovery and materials science can leverage this powerful tool to accelerate their research and development programs.

References

-

This compound. BIOGEN Científica. [Link]

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health (NIH). [Link]

-

Trityl Protection - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. AAPPTec. [Link]

-

Cas 191103-80-7,this compound. LookChem. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]

-

Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. ResearchGate. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health (NIH). [Link]

-

A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. This compound | 191103-80-7 [chemicalbook.com]

- 12. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide Synthesis [fishersci.dk]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Trityl-1H-imidazole-4-carboxylic acid: Sourcing, Purity Assessment, and Quality Control for Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carboxylic acid (CAS No. 191103-80-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its unique structure, featuring a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens, offers significant advantages in multi-step organic synthesis. The trityl group provides steric hindrance and modulates the electronic properties of the imidazole ring, enabling regioselective reactions at other positions. This compound serves as a crucial reactant in the synthesis of complex molecules, including potent spiro[indole-3,2''-pyrrolidin]-2(1H)-one based inhibitors, which are valuable in the development of novel therapeutics.[2][3]

Given its role as a foundational precursor, the purity and integrity of this compound are paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and ultimately, the misinterpretation of biological data. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for sourcing high-quality material, defining appropriate purity standards, and implementing a robust analytical workflow for quality control.

Section 1: Sourcing and Supplier Evaluation

The reproducibility of synthetic and biological experiments begins with consistently high-quality starting materials. The selection of a reliable supplier is therefore a critical first step. The market for specialty chemicals like this compound includes a range of vendors, from large-scale manufacturers to smaller boutique suppliers.

Causality in Supplier Choice: A supplier's reputation is built on the consistency of their product quality, the transparency of their documentation, and the reliability of their supply chain. For drug discovery applications, where lot-to-lot variability can derail a research program, opting for a supplier that provides a comprehensive Certificate of Analysis (CoA) with detailed analytical data is not merely a preference—it is a necessity for ensuring experimental validity.

Table 1: Representative Suppliers of this compound

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight | Notes |

| ChemScene | ≥98% | 191103-80-7 | C₂₃H₁₈N₂O₂ | 354.40 | For research use.[4] |

| Santa Cruz Biotechnology | Not specified | 191103-80-7 | C₂₃H₁₈N₂O₂ | 354.4 | For research use only.[5] |

| Benchchem | Not specified | 191103-80-7 | C₂₃H₁₈N₂O₂ | 354.4 | For research use only.[6] |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement The CoA is the primary document attesting to a product's quality. It should not be a simple statement of purity but a summary of empirical data. When reviewing a CoA, look for:

-

Lot-Specific Data: Ensure the data corresponds to the specific batch you are purchasing.

-

Purity Determination Method: The method used (e.g., HPLC, qNMR) should be clearly stated.

-

Identity Confirmation: Data from techniques like ¹H NMR and Mass Spectrometry should be present to confirm the chemical structure.

-

Residual Solvents: Information on residual solvents from synthesis and purification is crucial, as they can interfere with subsequent reactions.

Section 2: Defining Purity Standards and Potential Impurities

The required purity of this compound depends on its intended application. For high-throughput screening, a purity of >95% may be acceptable. However, for lead optimization and preclinical studies, a purity of ≥98% is strongly recommended to ensure that the observed biological activity is attributable to the target compound.

Common Impurities and Their Origin: Understanding the synthesis of the compound provides insight into potential impurities. The common synthesis involves the reaction of 1H-Imidazole-4-carboxylic acid with trityl chloride in the presence of a base like pyridine and a solvent such as DMF.[6]

-

Unreacted Starting Materials: 1H-Imidazole-4-carboxylic acid and trityl chloride.

-

Byproducts of the Trityl Group: Triphenylmethanol, formed by the hydrolysis of trityl chloride or the cleavage of the product.

-

Residual Solvents: Dimethylformamide (DMF), pyridine, and ethyl acetate (EtOAc) from the workup and purification steps.[6]

Section 3: Analytical Methodologies for In-House Quality Control

Verifying a supplier's CoA with in-house analysis is a cornerstone of good laboratory practice. This section provides self-validating protocols for the three most critical analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is significantly more hydrophobic than its precursor (1H-Imidazole-4-carboxylic acid) due to the trityl group, allowing for excellent separation. The peak area percentage of the main peak in the chromatogram provides a quantitative measure of purity.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in MeCN or DMSO at 1 mg/mL. Dilute with the initial mobile phase composition to 50 µg/mL.

-

Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation

Principle: ¹H NMR provides a detailed map of the hydrogen atoms in a molecule, confirming its identity and revealing the presence of impurities with distinct proton signals. The integration of signals can also provide semi-quantitative information about purity.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the observation of the acidic proton.

-

-

Spectrometer: 400 MHz or higher.

-

Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Data Acquisition: Acquire a standard proton spectrum.

Expected ¹H NMR Spectrum Interpretation (based on DMSO-d₆): [6]

-

~12.40 ppm (broad singlet, 1H): This is the characteristic signal of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and exchange.

-

~7.42 ppm (multiplet, 9H) and ~7.10 ppm (multiplet, 6H): These signals correspond to the 15 protons of the three phenyl rings of the trityl group.

-

~7.17-7.35 ppm (multiplet, 2H): These signals correspond to the two protons on the imidazole ring. Their exact shifts can vary but are distinct from the trityl group signals.

-

Impurities: Look for sharp singlets corresponding to residual solvents (e.g., DMF at ~8.0, 2.9, 2.7 ppm; EtOAc at ~4.0, 1.9, 1.1 ppm) or signals from unreacted 1H-imidazole-4-carboxylic acid.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (MW: 354.4 g/mol ), this confirms the molecular weight. The fragmentation pattern is also highly characteristic.[5]

Experimental Protocol:

-

Ionization Method: Electrospray Ionization (ESI), which is a soft ionization technique suitable for this type of molecule.

-

Mode: Can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Sample Infusion: Introduce the sample via direct infusion or through an LC-MS system (using the HPLC method above).

-

Data Analysis:

-

Expected Molecular Ions: Look for a peak at m/z ≈ 355.1 in positive mode or m/z ≈ 353.1 in negative mode.

-

Characteristic Fragmentation: A hallmark of trityl-containing compounds is the facile loss of the trityl group. Expect to see a very prominent base peak corresponding to the triphenylmethyl cation at m/z ≈ 243 .[9] The presence of this fragment is strong evidence for the trityl moiety.

-

Section 4: Integrated Quality Control Workflow

A systematic workflow ensures that every batch of material is rigorously and consistently evaluated before use. This process minimizes the risk of experimental failure due to poor-quality reagents.

Caption: Integrated workflow for quality control of incoming this compound.

Conclusion

For scientists engaged in drug discovery, this compound is more than just a chemical; it is a critical component in the synthesis of potentially life-changing molecules. Ensuring its quality is not a perfunctory task but a fundamental aspect of scientific rigor. By implementing a systematic approach to supplier selection, understanding potential impurities, and performing robust in-house analytical validation using HPLC, NMR, and MS, researchers can proceed with confidence. This diligence ensures that experimental outcomes are reliable, reproducible, and ultimately, accelerate the path to new therapeutic discoveries.

References

- This document was synthesized based on general scientific principles and data aggregated from the following authorit

-

This compound . BIOGEN Científica. [Link]

-

Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

1H-Imidazole-4-carboxylic acid . SIELC Technologies. [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information . Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) . Human Metabolome Database. [Link]

-

Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 . PubChem, National Institutes of Health. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . MDPI. [Link]

-

1H-Imidazole . NIST WebBook, National Institute of Standards and Technology. [Link]

-

Cas 191103-80-7,this compound . LookChem. [Link]

-

This compound . Hangzhou XinYaoCheng Biotechnology Co., Ltd. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c) . ResearchGate. [Link]

-

1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 . PubChem, National Institutes of Health. [Link]

-

A review article on synthesis of imidazole derivatives . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. This compound | 191103-80-7 [chemicalbook.com]

- 3. Cas 191103-80-7,this compound | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]

- 9. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Incorporation of 1-Trityl-1H-imidazole-4-carboxylic acid for High-Purity Peptide Synthesis

Abstract

The synthesis of histidine-containing peptides is fundamental to numerous areas of therapeutic and research science. However, the unique reactivity of the histidine imidazole side chain presents significant challenges in standard Fmoc-based solid-phase peptide synthesis (SPPS), primarily the high propensity for racemization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-Trityl-1H-imidazole-4-carboxylic acid, commonly known as Fmoc-His(Trt)-OH in its Nα-protected form, to mitigate these challenges. We will delve into the mechanistic rationale behind the use of the trityl protecting group, provide detailed, field-proven protocols for its efficient incorporation and subsequent deprotection, and offer expert insights into overcoming common hurdles to ensure the synthesis of high-purity, stereochemically-defined peptides.

Introduction: The Histidine Challenge in SPPS

Histidine is a critical amino acid residue in many biologically active peptides, contributing to catalytic activity, receptor binding, and protein structure through its imidazole side chain.[1] This same nucleophilic and basic nature, however, makes it a problematic residue during the iterative process of solid-phase peptide synthesis (SPPS).[2] In the standard Fmoc/tBu strategy, the unprotected imidazole ring can catalyze undesirable side reactions. The most significant of these is the racemization of the α-carbon during the activation step of the carboxyl group for coupling.[1][2][3] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1]